Desfluoro pimozide

Description

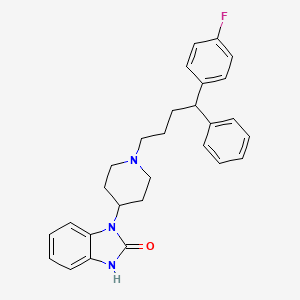

Structure

3D Structure

Properties

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-phenylbutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3O/c29-23-14-12-22(13-15-23)25(21-7-2-1-3-8-21)9-6-18-31-19-16-24(17-20-31)32-27-11-5-4-10-26(27)30-28(32)33/h1-5,7-8,10-15,24-25H,6,9,16-20H2,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCIEUVRTMSCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=CC=C4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997-93-9 | |

| Record name | Desfluoro pimozide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001997939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORO PIMOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W39YE72R3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Desfluoro Pimozide

Synthetic Pathways for Desfluoro Pimozide (B1677891) Elucidation

The primary synthetic route for Desfluoro pimozide is analogous to the synthesis of pimozide itself, typically involving a nucleophilic substitution reaction. google.comgoogle.com The synthesis of pimozide is achieved through an SN2 type reaction between 4-(2-oxo-1-benzimidazolinyl)-piperidine and 1-chloro-4,4-di-(4-fluorophenyl)butane. google.comgoogle.com

For the synthesis of this compound, the core strategy involves replacing one of the fluorophenyl groups with a phenyl group on the butyl chain precursor. The key intermediate in this process is a compound like 1-(4-Bromo-1-phenylbutyl)-4-fluorobenzene. as-1.co.jp This intermediate then reacts with the benzimidazolinone-piperidine moiety to yield the final product.

The general reaction involves the alkylation of the secondary amine on the piperidine (B6355638) ring of 1-(4-piperidyl)-2-benzimidazolinone with the appropriate 1-halo-4-(4-fluorophenyl)-4-phenylbutane. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the substitution. google.com

Table 1: Key Reactants for this compound Synthesis

| Reactant Name | Role in Synthesis |

|---|---|

| 1-(4-piperidyl)-2-benzimidazolinone | The core heterocyclic structure providing the piperidine and benzimidazolinone moieties. |

| 1-halo-4-(4-fluorophenyl)-4-phenylbutane | The alkylating agent that introduces the diphenylbutyl chain to the piperidine nitrogen. |

| Base (e.g., Sodium Carbonate) | Neutralizes the acid byproduct of the SN2 reaction. |

Advanced Chemical Synthesis Techniques for Analogues

The synthesis of this compound analogues is a critical step in medicinal chemistry for studying structure-activity relationships (SAR). These techniques involve the strategic modification of the parent structure to investigate how changes affect biological and physicochemical properties.

Advanced synthetic strategies focus on creating a library of related compounds by altering the key precursors. For instance, analogues with different halogen substitutions or alternative aromatic groups can be synthesized by starting with appropriately modified phenylbutyl chains. An example is 4-desfluoro-2-fluoro pimozide, which has a different fluorine atom positioning compared to the main compound. vulcanchem.com Its synthesis would require a precursor containing a 2-fluorophenyl group instead of a 4-fluorophenyl or phenyl group.

The principles of chemical derivatization are employed to introduce various functional groups onto the core structure. lawdata.com.tw This can be done to enhance specific properties or to create probes for biological assays. The synthesis of these analogues often requires multi-step reaction sequences and careful purification to isolate the desired product. Comparing the synthesis of different "desfluoro" compounds, such as Desfluoro Risperidone, reveals common strategies like using hydroxylated analogues instead of fluorinated ones, which can alter reaction kinetics and may require longer reaction times or higher temperatures to achieve comparable yields.

Table 2: Structural Comparison of Pimozide and its Analogues

| Compound Name | Molecular Formula | Key Structural Difference from Pimozide |

|---|---|---|

| Pimozide | C₂₈H₂₉F₂N₃O | Contains two 4-fluorophenyl groups. nih.gov |

| This compound | C₂₈H₃₀FN₃O | One 4-fluorophenyl group is replaced by a phenyl group. vulcanchem.com |

Strategies for Isotopic Labeling in Research Applications

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to serve as an internal standard in quantitative analysis. wikipedia.org This involves replacing one or more atoms in a compound with their stable heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). sigmaaldrich.com

For this compound, deuterated derivatives have been developed for specialized analytical applications. vulcanchem.com this compound-d5, which contains five deuterium atoms, is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies. vulcanchem.compharmaffiliates.com The increased mass from the deuterium atoms allows the labeled compound to be distinguished from its non-labeled counterpart and any metabolites using mass spectrometry. wikipedia.org This enables precise quantification and helps in elucidating metabolic pathways. vulcanchem.com

The synthesis of isotopically labeled compounds requires the use of labeled starting materials or reagents in the synthetic pathway. For this compound-d5, this would involve incorporating a deuterated phenyl or piperidine ring during the synthesis. Custom synthesis allows for the placement of isotopic labels at specific positions within the molecule. Other labeled analogues, such as 4-Desfluoro-2-fluoro Pimozide-d4, have also been synthesized for similar research purposes. pharmaffiliates.com

Table 3: Isotopically Labeled this compound Analogues and Their Applications

| Labeled Compound | Molecular Formula | Primary Research Application |

|---|---|---|

| This compound-d5 | C₂₈H₂₅D₅FN₃O | Internal standard for quantitative mass spectrometry analysis in pharmacokinetic studies. vulcanchem.compharmaffiliates.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(4-Bromo-1-phenylbutyl)-4-fluorobenzene |

| 1-(4-piperidyl)-2-benzimidazolinone |

| 1-chloro-4,4-di-(4-fluorophenyl)butane |

| 4-(2-oxo-1-benzimidazolinyl)-piperidine |

| 4-desfluoro-2-fluoro Pimozide |

| 4-Desfluoro-2-fluoro Pimozide-d4 |

| This compound |

| This compound-d5 |

| Desfluoro Risperidone |

| Pimozide |

| Sodium Carbonate |

Molecular and Cellular Pharmacological Investigations of Desfluoro Pimozide

Receptor Binding Profile Analysis in Preclinical Models

Dopamine (B1211576) Receptor Subtype Interaction Studies

Pimozide (B1677891) exhibits a high affinity for dopamine D2 and D3 receptors, which is considered central to its therapeutic action. rsc.orgdrugbank.comselleckchem.commedchemexpress.comapexbt.com It acts as an antagonist at these receptors. drugbank.com The affinity for D1 receptors is significantly lower. selleckchem.commedchemexpress.com

While direct binding assay data for Desfluoro pimozide is not extensively available in public literature, the removal of a fluorine atom from one of the phenyl rings is expected to influence its binding affinity. The fluorine atom in pimozide contributes to the electronic properties of the phenyl ring and can be involved in specific interactions within the receptor binding pocket. Theoretical and comparative studies suggest that halogen substitutions on the phenyl rings of diphenylbutylpiperidines are crucial for high affinity at D2-like receptors. Therefore, the absence of one fluorine atom in this compound may lead to a reduction in binding affinity for D2 and D3 receptors compared to pimozide.

Interactive Table: Dopamine Receptor Binding Affinities (Ki in nM) of Pimozide

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor |

| Pimozide | 588 - 6600 | 1.4 - 3.0 | 0.2 - 2.5 | 1.8 |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: Data for pimozide is compiled from multiple sources. selleckchem.commedchemexpress.comapexbt.com The affinity values can vary between different studies and experimental conditions.

Investigation of Other Neurotransmitter Receptor Systems

Pimozide also interacts with other neurotransmitter systems, although generally with lower affinity than for D2/D3 receptors. It has been shown to have affinity for serotonin (B10506) (5-HT) receptors, particularly 5-HT2A, and for alpha-1 adrenergic receptors. selleckchem.commedchemexpress.com The interaction with the 5-HT2A receptor is a feature shared with many atypical antipsychotics and may contribute to a more favorable side-effect profile. nih.govdrugbank.com

The impact of defluorination on the binding to these other receptor systems is not well-characterized for this compound. Changes in the electronic and lipophilic properties of the molecule due to the removal of a fluorine atom could alter its affinity for these receptors. For instance, studies on related compounds have shown that fluorine substitution can significantly influence selectivity between different serotonin receptor subtypes. nih.gov

Interactive Table: Binding Affinities (Ki in nM) of Pimozide for Other Receptors

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | α1-Adrenergic Receptor |

| Pimozide | 310 | 48 | 39 |

| This compound | Data not available | Data not available | Data not available |

Note: Data for pimozide is compiled from multiple sources. selleckchem.commedchemexpress.comacs.org

Enzymatic Interaction and Metabolic Pathway Characterization

The metabolism of pimozide is well-documented and occurs primarily in the liver through the cytochrome P450 (CYP) enzyme system. The main pathways are N-dealkylation and oxidative metabolism. drugbank.comhres.cae-lactancia.org The major enzymes involved are CYP3A4 and, to a lesser extent, CYP1A2 and CYP2D6. drugbank.comhres.cae-lactancia.org

Key metabolic reactions for pimozide include:

N-dealkylation: This is a major route, leading to the formation of metabolites such as 1-(4-piperidyl)-2-benzimidazolinone. hres.cae-lactancia.org

Hydroxylation: Recent studies have identified hydroxylated metabolites, such as 5-hydroxypimozide and 6-hydroxypimozide, with their formation being primarily catalyzed by CYP2D6. pharmgkb.org

Oxidative defluorination: This is a potential metabolic pathway for fluorinated compounds, though its significance in pimozide metabolism is less emphasized compared to N-dealkylation and hydroxylation. researchgate.net

Structure-Activity Relationship (SAR) Studies with this compound Analogues

SAR studies of diphenylbutylpiperidines provide valuable insights into the chemical features necessary for their pharmacological activity.

Influence of Defluorination on Receptor Affinity and Selectivity

The two fluorine atoms on the phenyl rings of pimozide are considered important for its high affinity for dopamine D2 receptors. The removal of one of these fluorine atoms, as in this compound, is likely to have a significant impact on its binding characteristics.

Based on general principles of medicinal chemistry and SAR studies of related dopamine antagonists, the following can be inferred about defluorination:

Reduced Affinity: The fluorine atom contributes to the electronic properties of the aromatic ring through its electron-withdrawing inductive effect. This can influence the pKa of the basic nitrogen atom in the piperidine (B6355638) ring, which is crucial for the ionic interaction with an acidic residue (typically an aspartate) in the dopamine receptor binding site. The loss of a fluorine atom would alter this electronic balance and could lead to a weaker interaction and thus lower binding affinity.

Altered Selectivity: Fluorine atoms can also be involved in specific hydrogen bonds or other non-covalent interactions within the receptor. The removal of a fluorine atom might not only decrease affinity for the primary target (D2/D3 receptors) but could also change the affinity for other receptors (e.g., 5-HT, adrenergic), thereby altering the selectivity profile of the compound. Studies on other G protein-coupled receptor ligands have demonstrated that the position of fluorine substitution can dramatically alter both potency and selectivity. nih.gov

Comparative SAR with Pimozide and Other Related Compounds

When comparing this compound to its parent compound, pimozide, the key structural difference is the single versus double fluorine substitution on the diphenylmethyl moiety. SAR studies on diphenylbutylpiperidines have consistently highlighted the importance of this part of the molecule for antipsychotic activity. rsc.orgrsc.org

In one study focusing on autophagy inducers from the diphenylbutylpiperidine class, it was found that replacing the fluorine atom with a more electron-withdrawing trifluoromethyl (CF3) group resulted in a significant enhancement of the desired biological effect, suggesting that the electronic nature of the substituent at this position is critical. rsc.orgrsc.org This finding indirectly supports the idea that removing a fluorine atom, which is also strongly electron-withdrawing, would likely diminish the activity of this compound relative to pimozide.

The benzimidazolinone moiety attached to the piperidine ring is another critical pharmacophoric element. Modifications in this region generally lead to significant changes in activity. However, as this part of the molecule is identical in both pimozide and this compound, the differences in their pharmacological profiles are almost certainly dictated by the change in the fluorination pattern of the diphenyl group.

Preclinical Neurobiological and Cellular Mechanism Studies of Desfluoro Pimozide

Neurotransmitter System Modulation in In Vitro Models

Research on pimozide (B1677891) has shown that it can influence dopaminergic neurotransmission. nih.gov For instance, studies have investigated its effects on dopamine (B1211576) release and metabolism. nih.gov In vitro experiments using human placental explants demonstrated that pimozide could enhance the secretion of human chorionic somatomammotropin (hCS), an effect that was not reversed by the simultaneous addition of dopamine, suggesting a complex interaction with dopaminergic pathways. nih.gov

Cellular Signaling Pathway Perturbations in Research Paradigms

The interaction of desfluoro-pimozide and its parent compound with cellular signaling pathways provides insight into their molecular mechanisms of action.

Studies on Second Messenger Systems and Intracellular Cascades

Research into the effects of pimozide on second messenger systems has revealed influences on intracellular signaling cascades. For example, some studies have explored the impact on cyclic adenosine (B11128) monophosphate (cAMP) and other second messengers that are crucial for a variety of cellular functions. nih.govnih.govnih.gov Pimozide has been shown to potentially promote autophagy by up-regulating cAMP. nih.gov

Furthermore, pimozide has been found to interact with calmodulin, a key calcium-binding protein involved in numerous calcium-dependent signaling pathways. drugbank.com This interaction can affect the activity of a wide range of enzymes and ion channels. drugbank.com

Studies on pimozide have also implicated its involvement in the RAF/ERK signaling pathway. It has been observed to down-regulate the phosphorylation of RAF1 and ERK 1/2, which can in turn induce apoptosis. nih.gov Additionally, pimozide has been shown to inhibit STAT3 signaling, leading to increased autophagy and subsequent apoptosis in certain cancer cell models. nih.gov

Investigations of Ion Channel Interactions and Electrophysiological Effects (e.g., T-type Calcium Channels)

A significant area of research for both pimozide and its derivatives, including desfluoro-pimozide, has been their interaction with ion channels, particularly T-type calcium channels. nih.govnih.gov These channels are low-voltage activated and play a crucial role in regulating neuronal excitability and firing patterns. patsnap.commdpi.com

Desfluoro-pimozide itself was identified as a potent T-type calcium channel inhibitor. nih.gov However, its utility as a selective tool was hampered by its promiscuous binding to other ion channels and G-protein coupled receptors (GPCRs), a characteristic attributed to the basicity of its piperidinyl nitrogen and its lipophilic nature. nih.gov This led to further structural modifications to improve selectivity. nih.gov

Pimozide and its derivatives have shown potent inhibitory activity against T-type calcium channels, particularly the Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3 isoforms. nih.govnih.gov This inhibition is a key focus of research for its potential therapeutic applications in conditions characterized by aberrant neuronal firing, such as certain types of pain. nih.gov The inhibitory concentration (IC₅₀) values for pimozide on T-type calcium channels have been reported in the nanomolar range.

| Compound | Target | Activity (IC₅₀) | Assay Type | Source |

|---|---|---|---|---|

| Desfluoro-pimozide | T-type Ca²⁺ channels | Potent inhibitor | Not specified | nih.gov |

| Pimozide | Caᵥ3 T-type Ca²⁺ channels | ~600 nM | Not specified | nih.gov |

| ML218 | Caᵥ3.2 | 150 nM | Ca²⁺ flux | nih.gov |

| ML218 | Caᵥ3.2 | 310 nM | Patch clamp electrophysiology | nih.gov |

| ML218 | Caᵥ3.3 | 270 nM | Patch clamp electrophysiology | nih.gov |

Effects on Neural Circuits in Animal Models (excluding behavioral/clinical outcomes)

Preclinical studies in animal models have provided insights into how T-type calcium channel inhibitors, a class to which desfluoro-pimozide belongs, can affect neural circuits. These investigations often utilize electrophysiological techniques to observe changes in neuronal activity within specific brain regions.

T-type calcium channels are known to be highly expressed in key brain regions involved in motor control and rhythmic firing patterns, such as the olivocerebellar system and the basal ganglia circuit. nih.gov Abnormal burst firing in the subthalamic nucleus (STN) is a hallmark of Parkinsonian-like motor deficits. nih.gov Research on ML218, a novel T-type calcium channel inhibitor developed from a scaffold that includes a des-fluoro analogue of pimozide, demonstrated robust effects on STN neurons. nih.gov Specifically, ML218 was shown to inhibit T-type calcium currents, low-threshold spikes, and rebound burst activity in these neurons. nih.gov These findings suggest that compounds like desfluoro-pimozide, through their action on T-type calcium channels, could modulate the pathological firing patterns within the basal ganglia circuitry. nih.gov

Animal models, such as those using toxin-induced neurodegeneration, are commonly employed in preclinical research to study the effects of compounds on neural circuits. nih.gov These models allow for the investigation of changes in neuronal structure and function in response to a test compound.

Desfluoro Pimozide As a Research Tool and Pharmacological Probe

Utility in Receptor Characterization and Ligand Binding Assays

In the realm of receptor pharmacology, analogs of well-characterized ligands are indispensable for dissecting the nuances of receptor-ligand interactions. Desfluoro pimozide (B1677891), in this context, is a crucial tool for characterizing dopamine (B1211576) and other neurotransmitter receptors. Although specific binding affinity data for desfluoro pimozide is not extensively published, the well-documented profile of pimozide provides a foundational reference for its potential interactions.

Pimozide is known to be a potent antagonist of dopamine D2-like receptors (D2, D3, and D4) and also interacts with other receptors, including serotonin (B10506) (5-HT) receptors. wikipedia.orgresearchgate.net Ligand binding assays using radiolabeled compounds are a cornerstone of receptor characterization, allowing for the determination of binding affinities (Ki values) and receptor densities. In such assays, this compound can be utilized as a competitor to pimozide or other radiolabeled ligands to assess the impact of the fluorine substitution on receptor binding. This comparative analysis helps in mapping the binding pocket and understanding the contribution of specific chemical moieties to binding affinity and selectivity.

The established binding profile of pimozide, as detailed in the table below, offers a benchmark for predicting the receptor interaction landscape of this compound. It is hypothesized that this compound would exhibit a similar, though likely quantitatively different, binding profile.

Table 1: Receptor Binding Profile of Pimozide

| Receptor | Ki (nM) |

|---|---|

| Dopamine D2 | 0.33 |

| Dopamine D3 | 0.25 |

| Dopamine D4 | 1.8 |

| Serotonin 5-HT2A | 48.4 |

| Serotonin 5-HT7 | 0.5 |

This table is based on data for pimozide and serves as a reference for the potential targets of its desfluoro analog.

Application in Elucidating Molecular Mechanisms of Related Compounds

Pimozide's mechanism of action is primarily attributed to its potent antagonism of D2 dopamine receptors in the central nervous system. drugbank.compatsnap.com This action is believed to be responsible for its antipsychotic effects. hres.ca However, pimozide also affects other signaling pathways, and recent studies have even explored its potential as an anti-cancer agent by targeting pathways like STAT3-mediated autophagy. nih.govscienceopen.com

By systematically modifying the structure of pimozide, as in the case of this compound, and observing the resultant changes in biological activity, a clearer picture of the molecular determinants of its action can be formed. For example, if this compound shows a reduced affinity for a particular receptor compared to pimozide, it would suggest that the fluorine atom is involved in a key interaction with that receptor. These studies can help in designing new compounds with more specific and potent activities. The use of pimozide in studies on food-rewarded operant responding has also highlighted the role of dopamine receptors in behavior, providing another avenue where analogs like this compound could be used for comparative analysis. queensu.ca

Development of this compound for Target Identification Research

Target identification is a critical step in the drug discovery process, and chemical probes are essential tools in this endeavor. synzeal.com this compound, as a bioactive molecule, holds potential for development into a chemical probe for identifying novel biological targets. Its established, albeit inferred, interaction with specific receptors makes it a good starting point for creating more sophisticated research tools.

One approach is the synthesis of derivatized versions of this compound. For instance, attaching a reactive group or a reporter tag (like a biotin (B1667282) or a fluorescent molecule) to the this compound scaffold can create a probe for affinity-based protein profiling or visualization studies. A deuterated derivative, this compound-d5, has already been developed for use as an internal standard in mass spectrometry-based analyses and pharmacokinetic studies. vulcanchem.com This demonstrates the feasibility of modifying the this compound structure for specific research applications.

Furthermore, this compound could be used in chemoproteomic approaches to pull down its interacting proteins from cell lysates, which could then be identified by mass spectrometry. This could uncover previously unknown off-target effects or novel therapeutic targets for this class of compounds. While there are no widespread reports of this compound being used in this capacity, its availability as a research chemical opens the door for such investigations. medkoo.com

Emerging Research Frontiers and Theoretical Perspectives on Desfluoro Pimozide

Hypothesized Roles in Advanced Neuropharmacological Research

The neuropharmacological profile of pimozide (B1677891) is well-documented, primarily characterized by its potent antagonism of dopamine (B1211576) D2 receptors. drugs.comdrugbank.compatsnap.com It also exhibits activity at other receptors, including dopamine D3 and serotonin (B10506) 5-HT2A receptors, and has been shown to inhibit STAT3 and STAT5 signaling pathways as well as certain calcium channels. drugbank.comresearchgate.netunipa.itunife.itmdpi.comresearchgate.net Given the structural similarity between pimozide and Desfluoro pimozide, it is hypothesized that this compound retains a significant affinity for these primary targets. The key difference lies in the substitution of one of the two p-fluorophenyl groups in pimozide with a phenyl group in this compound. researchgate.net

This singular change in fluorination is predicted to modulate the binding affinity and selectivity of this compound for pimozide's known targets. The C-F bond is highly polarized, and the removal of one fluorine atom would alter the electronic distribution and lipophilicity of the molecule. selvita.comu-tokyo.ac.jpannualreviews.org This could lead to a subtly different pharmacological profile. For instance, the reduced electronegativity might decrease the binding affinity for certain targets while potentially increasing it for others. Such altered selectivity could make this compound a more specific tool for dissecting the complex signaling pathways associated with dopamine and serotonin neurotransmission.

A comparative analysis of the receptor binding profiles of pimozide and this compound could yield valuable insights into the specific role of the fluorine atom in ligand-receptor interactions. This line of inquiry could help in the design of more selective and potent neuropharmacological tools.

Table 1: Known and Hypothesized Molecular Targets of Pimozide and this compound

| Target | Known/Hypothesized Activity of Pimozide | Hypothesized Activity of this compound | Potential Research Implications |

| Dopamine D2 Receptor | Antagonist drugs.comdrugbank.compatsnap.com | Likely antagonist with potentially altered affinity | Elucidating the role of fluorine in D2 receptor binding and developing more selective D2 ligands. |

| Dopamine D3 Receptor | Antagonist patsnap.com | Likely antagonist with potentially altered affinity | Investigating the subtype selectivity between D2 and D3 receptors. |

| Serotonin 5-HT2A Receptor | Antagonist researchgate.net | Likely antagonist with potentially altered affinity | Exploring the impact of fluorination on serotonin receptor interactions. |

| STAT3/STAT5 | Inhibitor unipa.itunife.it | Hypothesized inhibitor, activity level unknown | Studying the off-target effects and potential for repurposing in cancer research. |

| Voltage-gated Calcium Channels | Inhibitor mdpi.comresearchgate.net | Hypothesized inhibitor, activity level unknown | Investigating the role of specific calcium channel subtypes in neuropsychiatric disorders. |

Potential as a Scaffold for Novel Chemical Probe Development

A chemical probe is a small molecule used to study biological systems. This compound's core structure, featuring a benzimidazolinone moiety, a piperidine (B6355638) ring, and a diphenylbutyl group, presents a versatile scaffold for the development of novel chemical probes. nih.gov Its established, albeit inferred, biological activity makes it an attractive starting point for chemical modification.

The synthesis of fluorescently labeled or biotinylated derivatives of this compound could enable its use in a variety of advanced research applications. For example, a fluorescent analog could be used to visualize the subcellular localization of its binding sites through high-resolution microscopy. mdpi.comnih.gov This could provide critical information about the spatial organization of dopamine and serotonin receptors in different brain regions.

Furthermore, the phenyl group of this compound, which replaces one of the fluorophenyl groups of pimozide, offers a reactive site for chemical modification that is distinct from its parent compound. This site could be functionalized to introduce photo-affinity labels or other reactive groups for target identification and validation studies. The development of such probes could help to uncover novel binding partners and signaling pathways modulated by this class of compounds.

Table 2: Potential Chemical Probe Applications of this compound

| Probe Type | Potential Modification on this compound | Research Application |

| Fluorescent Probe | Attachment of a fluorophore to the phenyl group or piperidine nitrogen. | Visualization of receptor distribution and trafficking in cells and tissues. |

| Biotinylated Probe | Conjugation of biotin (B1667282) for affinity purification. | Identification of binding proteins and protein complexes. |

| Photo-affinity Probe | Introduction of a photo-reactive group (e.g., azido, benzophenone). | Covalent labeling and identification of direct molecular targets. |

| Radiotracer | Incorporation of a radionuclide (e.g., 11C, 18F). | In vivo imaging of target distribution and occupancy using Positron Emission Tomography (PET). |

Unexplored Molecular Targets and Pathways for Academic Inquiry

While the primary focus of research on pimozide and its analogs has been on dopamine and serotonin receptors, there is evidence to suggest a broader pharmacology that warrants further investigation, particularly for this compound. The off-target effects of pimozide, such as the inhibition of STAT proteins and calcium channels, are not fully characterized and the specific contribution of each fluorophenyl group to these activities is unknown. unipa.itunife.itmdpi.comresearchgate.net

This compound provides a unique opportunity to dissect these off-target activities. For example, by comparing the inhibitory potency of pimozide and this compound on various STAT isoforms, researchers could determine the importance of the second fluorine atom for this activity. Recent studies have highlighted the potential of pimozide in cancer therapy due to its effects on pathways like RAF/ERK signaling. vulcanchem.com Investigating whether this compound retains or has modified activity in this context could open up new avenues for drug repurposing.

Moreover, the metabolism of pimozide is complex, involving multiple cytochrome P450 enzymes. drugs.compharmgkb.orgresearchgate.net The absence of a fluorine atom in this compound could alter its metabolic stability and the profile of its metabolites. Studying the metabolism of this compound and the pharmacological activity of its metabolites is another critical area for academic inquiry. This could lead to the discovery of new active compounds with potentially improved pharmacokinetic or pharmacodynamic properties.

The exploration of these unexplored molecular targets and pathways for this compound could reveal novel therapeutic applications and deepen our understanding of the structure-activity relationships within this important class of neuropharmacological agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for producing high-purity Desfluoro pimozide, and how can impurities be characterized?

- Methodological Answer : this compound, a defluorinated analog of pimozide, can be synthesized via reductive defluorination using palladium-catalyzed hydrogenation or enzymatic dehalogenation. Post-synthesis, purity is assessed via reversed-phase HPLC with UV detection (λ = 254 nm), while impurities (e.g., residual fluorine derivatives) are identified using LC-MS and H/C NMR spectroscopy. Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .

Q. How does this compound’s dopamine receptor antagonism compare to pimozide in preclinical models?

- Methodological Answer : Competitive binding assays (e.g., radioligand displacement using H-spiperone) on D2 receptor-expressing cell lines (e.g., HEK293) can quantify IC50 values. In vivo, microdialysis in rodent striatal tissue measures extracellular dopamine levels post-administration. This compound may exhibit reduced lipophilicity due to defluorination, altering blood-brain barrier penetration compared to pimozide .

Q. What in vitro assays are suitable for initial screening of this compound’s anti-proliferative effects?

- Methodological Answer : Use MTT or resazurin assays on cancer cell lines (e.g., HepG2, Sk-Hep1) with dose ranges (0.1–20 μM) over 72 hours. Parallel flow cytometry (Annexin V/PI staining) distinguishes cytotoxic vs. cytostatic effects. Normalize data to untreated controls and validate with clonogenic survival assays .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study this compound’s impact on cancer stem cells (CSCs) in heterogeneous tumor models?

- Methodological Answer : Employ fluorescence-activated cell sorting (FACS) to isolate CSC subpopulations (e.g., CD133 or side population cells). Use 3D spheroid cultures or patient-derived xenografts (PDX) to mimic tumor heterogeneity. Assess self-renewal via sphere-forming assays and EMT markers (E-cadherin, vimentin) via western blot. Include dual-treatment arms with chemotherapy (e.g., cisplatin) to evaluate synergistic effects .

Q. What strategies address contradictions in this compound’s efficacy across different preclinical models?

- Methodological Answer : Conduct pharmacokinetic profiling (e.g., LC-MS/MS for plasma/tissue concentration) to correlate exposure with response. Evaluate species-specific metabolic differences using liver microsome assays. For in vivo inconsistencies, use orthotopic vs. subcutaneous tumor models to assess microenvironmental influences. Meta-analysis of dose-response data across studies can identify confounding variables (e.g., dosing schedules, vehicle formulations) .

Q. How should researchers design studies to investigate this compound’s off-target effects and potential repurposing?

- Methodological Answer : Perform kinome-wide screening (e.g., kinase profiling arrays) to identify off-target interactions. For repurposing, use transcriptomic (RNA-seq) or proteomic (mass spectrometry) approaches in disease-specific models (e.g., neurodegenerative or autoimmune conditions). Validate findings in CRISPR/Cas9-engineered cell lines to confirm mechanism .

Methodological Considerations

- Data Triangulation : Combine orthogonal assays (e.g., qPCR for gene expression, immunohistochemistry for protein localization) to validate findings .

- Statistical Rigor : Use ANOVA with post-hoc corrections (e.g., Bonferroni) for multi-group comparisons. Power analysis ensures adequate sample sizes .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.